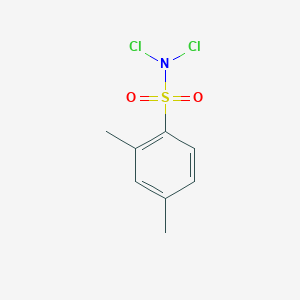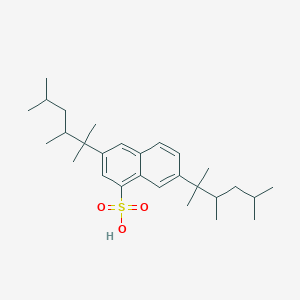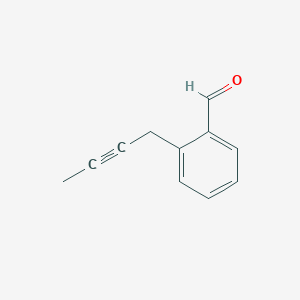
2-(But-2-yn-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(But-2-yn-1-yl)benzaldehyde is an organic compound with the molecular formula C11H10O. It features a benzaldehyde moiety substituted with a but-2-yn-1-yl group. This compound is of interest due to its unique structure, which combines an aromatic aldehyde with an alkyne, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-2-yn-1-yl)benzaldehyde typically involves the nucleophilic substitution reaction of benzaldehyde derivatives with propargyl bromide under basic conditions. For example, a common method involves the use of potassium carbonate (K2CO3) as a base in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(But-2-yn-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH).
Substitution: The alkyne group can participate in nucleophilic substitution reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: KMnO in an aqueous medium.
Reduction: NaBH in methanol or ethanol.
Substitution: Propargyl bromide in the presence of a base like KCO.
Major Products
Oxidation: 2-(But-2-yn-1-yl)benzoic acid.
Reduction: 2-(But-2-yn-1-yl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
2-(But-2-yn-1-yl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(But-2-yn-1-yl)benzaldehyde and its derivatives often involves interactions with biological macromolecules. For instance, its aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. The alkyne group can also participate in click chemistry reactions, facilitating the formation of bioconjugates .
Comparison with Similar Compounds
Similar Compounds
2-(Prop-2-yn-1-yl)benzaldehyde: Similar structure but with a shorter alkyne chain.
2-(But-3-en-1-yn-1-yl)benzaldehyde: Similar structure but with an additional double bond in the alkyne chain.
1-(Prop-2-yn-1-yl)-1H-indole-3-carbaldehyde: Contains an indole moiety instead of a benzene ring.
Uniqueness
2-(But-2-yn-1-yl)benzaldehyde is unique due to its specific combination of an aromatic aldehyde and a but-2-yn-1-yl group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic organic chemistry and various research applications.
Properties
CAS No. |
267668-91-7 |
|---|---|
Molecular Formula |
C11H10O |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-but-2-ynylbenzaldehyde |
InChI |
InChI=1S/C11H10O/c1-2-3-6-10-7-4-5-8-11(10)9-12/h4-5,7-9H,6H2,1H3 |
InChI Key |
QEVIDXVHFMUCNV-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCC1=CC=CC=C1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


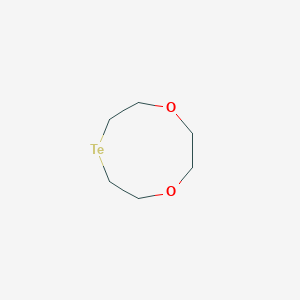
![5-[(2,1,3-Benzothiadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12584400.png)
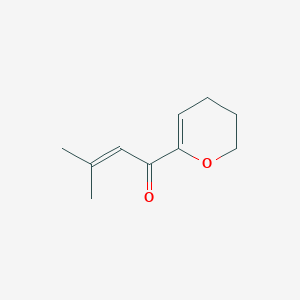
![3-[2-(2-Methyl-4-nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12584410.png)
![5-Chloro-2-hydroxy-N-{4-[(trifluoromethyl)sulfanyl]phenyl}benzamide](/img/structure/B12584416.png)
![1,2-Benzenediamine, 4-[3-[4-(phenylmethyl)-1-piperidinyl]-1-propynyl]-](/img/structure/B12584417.png)
![N-[([1,1'-Biphenyl]-2-yl)methyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12584420.png)
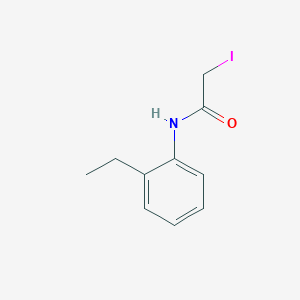
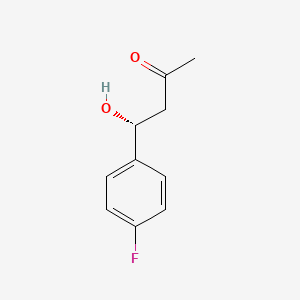
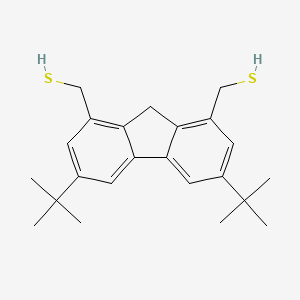
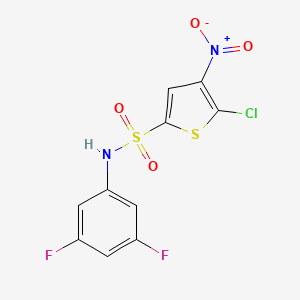
![3-{Bis[(pyridin-2-yl)methyl]amino}-4-methylphenol](/img/structure/B12584458.png)
